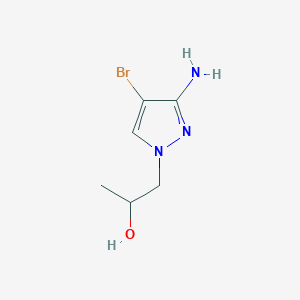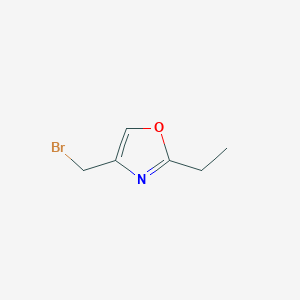
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring provides unique reactivity and functionalization opportunities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated product.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: De-brominated pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromo groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Amino-4-fluoro-1H-pyrazol-1-yl)propan-2-ol: Contains a fluorine substituent, offering different reactivity and biological properties.
1-(3-Amino-4-iodo-1H-pyrazol-1-yl)propan-2-ol: Features an iodine substituent, which can be used for radiolabeling in imaging studies.
Uniqueness: The bromo substituent in 1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C6H10BrN3O |
|---|---|
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
1-(3-amino-4-bromopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
Clé InChI |
ZPXIPBIZJFMENG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(C(=N1)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/no-structure.png)




![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)



